1-(4-Benzyloxy-3-chlorophenyl)piperazine
Overview
Description
1-(4-Benzyloxy-3-chlorophenyl)piperazine is a chemical compound with the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyloxy group and a chlorine atom on the phenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-(4-Benzyloxy-3-chlorophenyl)piperazine typically involves the reaction of 1-(3-chloro-4-hydroxyphenyl)piperazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Benzyloxy-3-chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzyloxy group to a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Benzyloxy-3-chlorophenyl)piperazine is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Benzyloxy-3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The benzyloxy group and the chlorine atom on the phenyl ring contribute to its binding affinity and specificity towards certain receptors or enzymes. The piperazine ring enhances its solubility and bioavailability, making it a valuable compound in pharmacological studies .
Comparison with Similar Compounds
1-(4-Benzyloxy-3-chlorophenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
1-(4-Benzyloxyphenyl)piperazine: Lacks the chlorine atom, which affects its reactivity and interaction with molecular targets.
1-(4-Methoxy-3-chlorophenyl)piperazine: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
1-(3-chloro-4-phenylmethoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-16-12-15(20-10-8-19-9-11-20)6-7-17(16)21-13-14-4-2-1-3-5-14/h1-7,12,19H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWFVNNUKZUKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630647 | |
Record name | 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800371-67-9 | |
Record name | 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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